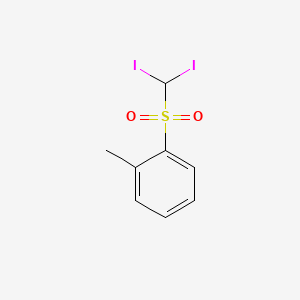

Diiodomethyl o-tolyl sulfone

CAS No.: 31350-47-7

Cat. No.: VC20291389

Molecular Formula: C8H8I2O2S

Molecular Weight: 422.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31350-47-7 |

|---|---|

| Molecular Formula | C8H8I2O2S |

| Molecular Weight | 422.02 g/mol |

| IUPAC Name | 1-(diiodomethylsulfonyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C8H8I2O2S/c1-6-4-2-3-5-7(6)13(11,12)8(9)10/h2-5,8H,1H3 |

| Standard InChI Key | FTUYPKMLUCGZSS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)C(I)I |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Diiodomethyl o-tolyl sulfone is systematically named 1-(diiodomethylsulfonyl)-2-methylbenzene. Its molecular structure consists of a benzene ring substituted with a methyl group at the ortho position (-tolyl) and a sulfonyl group bonded to a diiodomethyl () moiety . The compound’s molecular weight is 422.022 g/mol, and its density is 2.274 g/cm³ .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 422.022 g/mol | |

| Density | 2.274 g/cm³ | |

| Boiling Point | 420.1°C at 760 mmHg | |

| Flash Point | 207.9°C |

Structural Characterization

The compound’s SMILES notation is CC1=CC=CC=C1S(=O)(=O)C(I)I, reflecting the ortho-methyl benzene ring and the sulfone-diiodomethyl group . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure, with the sulfonyl group () and iodine atoms contributing to distinct spectroscopic signatures .

Synthesis and Reactivity

Synthetic Routes

Diiodomethyl o-tolyl sulfone is synthesized through sequential functionalization of o-tolyl precursors. A representative pathway involves:

-

Bromination: Reaction of o-tolyl alcohol with phosphorus tribromide yields o-tolyl bromide.

-

Sulfonation: Displacement of the bromide with sodium p-toluenesulfinate forms the sulfone intermediate .

-

Diiodomethylation: Introduction of iodine via halogen exchange or electrophilic substitution completes the synthesis .

This method parallels the synthesis of analogous sulfones, such as diiodomethyl p-tolyl sulfone, though steric effects from the ortho-methyl group may necessitate modified reaction conditions .

Chemical Reactivity

The sulfone group () and diiodomethyl moiety () confer distinct reactivity:

-

Nucleophilic Substitution: The iodine atoms are susceptible to displacement by nucleophiles, enabling derivatization.

-

Thermal Decomposition: At elevated temperatures, the compound may release iodine vapors, a consideration in industrial handling .

-

Cycloaddition Potential: Analogous o-quinodimethane derivatives undergo Diels-Alder reactions, suggesting potential utility in synthesizing polycyclic compounds .

Applications and Industrial Relevance

Antimicrobial Use

While diiodomethyl p-tolyl sulfone (DIMPTS) is registered as an antimicrobial pesticide , the ortho isomer’s applications are less documented. Structural similarities imply potential biocidal activity, though regulatory approvals specific to the o-tolyl variant remain unconfirmed .

Synthetic Intermediate

The compound’s reactivity positions it as a candidate for generating iodinated aromatic intermediates. For example, its use in synthesizing tetrahydronaphthalenes via cycloaddition has been proposed for pharmaceutical applications .

Toxicological and Environmental Profile

Acute Toxicity

Studies on DIMPTS (para isomer) reveal low acute oral toxicity in rats () . Dermal exposure shows minimal absorption (bioavailability ≈ 7%), with no significant irritation or sensitization . While direct data on the o-tolyl isomer is limited, similar iodine-mediated toxicity mechanisms are anticipated .

Table 2: Selected Toxicological Endpoints (DIMPTS)

Metabolic Fate

In rats, orally administered DIMPTS is rapidly absorbed and excreted in urine (92% within 24 hours), with a half-life of 1–4 hours . Iodine release during metabolism contributes to thyroid effects, necessitating caution in chronic exposure scenarios .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) requires confirmatory inhalation toxicity data for DIMPTS due to route-to-route extrapolation uncertainties . For diiodomethyl o-tolyl sulfone, analogous regulatory frameworks likely apply, though isomer-specific data gaps persist.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume